molecular formula C6H8N2S B1526997 2-(3-Azetidinyl)-1,3-thiazole CAS No. 1308384-56-6

2-(3-Azetidinyl)-1,3-thiazole

Cat. No. B1526997
CAS RN: 1308384-56-6
M. Wt: 140.21 g/mol
InChI Key: VCKBXHAINCMQCS-UHFFFAOYSA-N
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Description

“2-(3-Azetidinyl)-1,3-thiazole” is a chemical compound with the molecular formula C6H8N2S . It is a solid substance and is often provided in the form of a hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to an azetidine ring (a four-membered ring with one nitrogen atom) . The exact structure can be represented by the InChI code: 1S/C6H8N2S.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

  • Antitubercular Activity : A study on the synthesis of azetidinones bearing a thiazole nucleus highlighted their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating potential applications in treating tuberculosis (Parikh et al., 2000).
  • Antimicrobial Activity : Compounds derived from azetidinone and thiazolidinone, based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, demonstrated significant antimicrobial activity against multidrug-resistant strains and exhibited cytotoxic activity against various carcinoma cell lines, suggesting their use as antimicrobial and anticancer agents (Hussein et al., 2020).
  • Another study synthesized novel azetidin-2-ones and thiazolidin-4-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole and found that the β-lactam derivative displayed excellent antibacterial activities, underscoring the potential of these compounds as antimicrobial agents (Patel et al., 2014).

Synthesis and Biological Activity

  • Enzyme Inhibitors and CNS Effect : Research indicates that 2-azetidinones can function as enzyme inhibitors and have effects on the central nervous system, alongside their antibacterial and herbicidal activities, suggesting a broad spectrum of potential biological applications (Parikh et al., 2000).
  • Anticancer and Antimicrobial Agents : Azetidinone and thiazolidinone analogues have been synthesized and evaluated for their antimicrobial activity and examined for cytotoxic activity against cancer cell lines, highlighting their role in developing new cancer therapies (Hussein et al., 2020).

Pharmacological Importance

  • Antidiabetic and Renoprotective Activity : Benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety have shown remarkable anti-diabetic potency and significant renoprotective activity, opening avenues for the treatment of diabetes and kidney-related diseases (Abeed et al., 2017).

Safety and Hazards

The safety information for “2-(3-Azetidinyl)-1,3-thiazole” indicates that it is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

properties

IUPAC Name

2-(azetidin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKBXHAINCMQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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